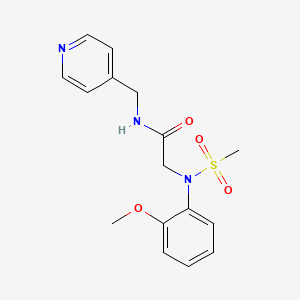

N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the methoxyphenyl and methylsulfonyl groups suggests that this compound might have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The methoxyphenyl and methylsulfonyl groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Scientific Research Applications

Synthetic Applications

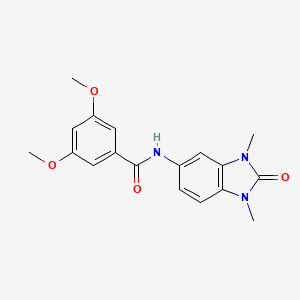

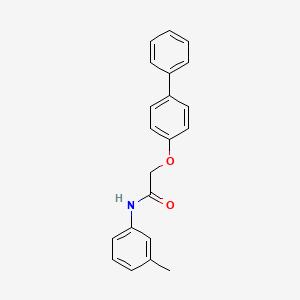

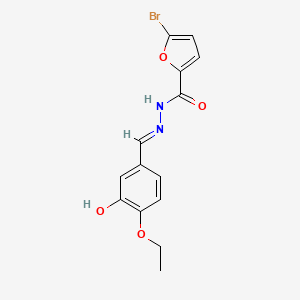

The compound and its related analogs have been employed in synthetic chemistry to facilitate the construction of complex molecular architectures. For example, Weinreb amide-based equivalents, including those based on functionalities similar to N2-(2-methoxyphenyl)-N2-(methylsulfonyl)-N1-(4-pyridinylmethyl)glycinamide, have been developed for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. These equivalents enable key intermediate formation through simple reactions, such as N-benzylation and addition of arylmagnesium halide, leading to the direct synthesis of target compounds in good yields (Kommidi, Balasubramaniam, & Aidhen, 2010).

Pharmacological Applications

In the realm of pharmacology, related compounds have been investigated for their potential therapeutic applications. For instance, a study examined the osteoclast inhibitory activity of novel compounds, including analogs of N2-(2-methoxyphenyl)-N2-(methylsulfonyl)-N1-(4-pyridinylmethyl)glycinamide, in the context of preventing osteoclastogenesis and estrogen-dependent bone loss in mice. These compounds demonstrated inhibition of key signaling pathways involved in osteoclast differentiation, suggesting potential utility as therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020).

Materials Science Applications

In materials science, derivatives of N2-(2-methoxyphenyl)-N2-(methylsulfonyl)-N1-(4-pyridinylmethyl)glycinamide have been applied in the development of advanced materials. For example, ionic liquids based on related chemical structures have been characterized for use in high-performance lithium-ion batteries, showcasing remarkable efficiency, rate capability, and stability, which makes them well-suited for application in new-generation electric and electronic devices (Elia et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)12-16(20)18-11-13-7-9-17-10-8-13/h3-10H,11-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOPVUCBGQLDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6787693 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)

![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)